molecular formula C12H20O3 B1332344 Ethyl 4-cyclohexyl-4-oxobutanoate CAS No. 54966-52-8

Ethyl 4-cyclohexyl-4-oxobutanoate

Cat. No.: B1332344
CAS No.: 54966-52-8
M. Wt: 212.28 g/mol
InChI Key: FCERNGANVYWSDA-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexyl-4-oxobutanoate is an organic compound with the molecular formula C12H20O3. It is a keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and structural properties.

Scientific Research Applications

Ethyl 4-cyclohexyl-4-oxobutanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a precursor in the synthesis of biologically active compounds.

    Medicine: In the development of pharmaceuticals and drug intermediates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Ethyl 4-cyclohexyl-4-oxobutanoate, also known as ETHYL 4-CYCLOHEXYL-4-OXOBUTYRATE, is primarily targeted by oxidoreductases . These enzymes play a crucial role in the biotransformation of this compound .

Mode of Action

The compound interacts with oxidoreductases, which catalyze the reduction of the compound . This interaction results in the biotransformation of this compound into Ethyl (S)-4-chloro-3-hydroxybutanoate .

Biochemical Pathways

The biotransformation of this compound is part of a broader biochemical pathway involving the use of oxidoreductases . These enzymes afford many important optically active building blocks due to their mild reaction condition and high stereoselectivity . The downstream effects of this pathway include the synthesis of cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors like atorvastatin calcium .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with oxidoreductases and the subsequent biotransformation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its biotransformation into Ethyl (S)-4-chloro-3-hydroxybutanoate . This product is a key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, which are involved in the biotransformation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclohexyl-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of tin tetrachloride as a catalyst. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) to ensure the stability of the intermediates .

    Cyclohexanone diethyl ketal: (4.82 g, 28.0 mmol) and (6.44 g, 28.0 mmol) are dissolved in 10 mL of dry methylene chloride.

  • The mixture is added dropwise to a solution of tin tetrachloride (7.50 g, 28.8 mmol) in 15 mL of dry methylene chloride, cooled to -75°C.
  • The reaction mixture is stirred for 15 minutes at -75°C and then for another 15 minutes at -30°C.
  • Water and ether are added to the mixture, and the organic layer is separated and washed with hydrochloric acid, water, sodium bicarbonate, and sodium chloride.
  • The product is dried over anhydrous magnesium sulfate and distilled to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclohexyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Cyclohexylbutanoic acid.

    Reduction: 4-cyclohexyl-4-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-cyclohexyl-4-oxobutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclohexyl group, which imparts different steric and electronic properties compared to other substituents.

Properties

IUPAC Name

ethyl 4-cyclohexyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERNGANVYWSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339706
Record name Ethyl 4-cyclohexyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54966-52-8
Record name Ethyl 4-cyclohexyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,2-Bis(trimethylsiloxy)cyclobut-1-ene in the synthesis of Ethyl 4-cyclohexyl-4-oxobutanoate?

A1: The abstract describes the formation of this compound as a product alongside spiro[4.5]decane-1,4-dione. Both originate from the reaction of cyclohexanone diethyl ketal with 1,2-Bis(trimethylsiloxy)cyclobut-1-ene. While the specific mechanism isn't detailed, the abstract mentions 2-(1-ethoxycyclohexyl)-2-(trimethylsiloxy)cyclobutanone and a silyl ether (3) as intermediates []. This suggests that 1,2-Bis(trimethylsiloxy)cyclobut-1-ene likely acts as a ring expansion reagent, ultimately leading to the formation of both the spiro compound and this compound.

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